molecular formula C12H23ClN2O B1441193 (2-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride CAS No. 1220033-59-9

(2-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride

Cat. No. B1441193
M. Wt: 246.78 g/mol
InChI Key: CQMHEKYRJOVXSO-UHFFFAOYSA-N
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Description

(2-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride, also known as MPPP or MPTP, is a synthetic compound. It has a molecular formula of C12H23ClN2O . The average mass is 246.777 Da and the monoisotopic mass is 246.149887 Da .


Molecular Structure Analysis

The molecular structure of (2-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride is defined by its molecular formula, C12H23ClN2O . The molecular weight is 246.78 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of (2-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride are characterized by its molecular formula, C12H23ClN2O, and its molecular weight, 246.78 g/mol .

Scientific Research Applications

Synthesis and Characterization

  • Research on Synthesis : Zheng Rui (2010) discussed the synthesis of a related compound, (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, highlighting the process and yield of synthesis using Piperidine-4-carboxylic acid and other materials (Zheng Rui, 2010).
  • Novel Piperidinolyl-, Piperidinyl-, and Piperazinyl-Substituted Naphthoquinone Compounds : A study by C. Ibiş et al. (2015) synthesized and characterized new piperidinyl-substituted compounds, assessing their antibacterial and antifungal properties (C. Ibiş et al., 2015).

Biological Properties and Applications

  • Selective CB2 Receptor Agonist : Z. Luo and M. Naguib (2012) described the synthesis of a piperidinyl-methanone compound as a selective CB2 receptor agonist, highlighting its potential in vivo applications (Z. Luo & M. Naguib, 2012).
  • Antagonist Interaction with CB1 Cannabinoid Receptor : J. Shim et al. (2002) investigated the molecular interaction of a piperidin-1-yl-methanone antagonist with the CB1 cannabinoid receptor, providing insights into structural and functional relationships (J. Shim et al., 2002).

Crystal Structure and Theoretical Studies

  • Crystal Structure Analysis : H. R. Girish et al. (2008) reported on the crystal structure of a piperidin-4-yl-methanol derivative, contributing to the understanding of molecular conformations and interactions (H. R. Girish et al., 2008).

Additional Studies

Several other studies, such as those by C. S. Karthik et al. (2021) and A. Palkowitz et al. (1997), have explored related piperidinyl compounds, focusing on synthesis methods, structural characterization, and potential therapeutic applications (C. S. Karthik et al., 2021); (A. Palkowitz et al., 1997).

properties

IUPAC Name

(2-methylpiperidin-1-yl)-piperidin-3-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O.ClH/c1-10-5-2-3-8-14(10)12(15)11-6-4-7-13-9-11;/h10-11,13H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMHEKYRJOVXSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride

CAS RN

1220033-59-9
Record name Methanone, (2-methyl-1-piperidinyl)-3-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220033-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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